4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHGATVURKZBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the thiophene moiety: This step involves the coupling of the tetrahydroisoquinoline intermediate with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the benzamide group: The final step involves the acylation of the intermediate with 4-methoxybenzoyl chloride to form the desired compound.
Chemical Reactions Analysis
4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the production of cytokines such as IFN-γ, IL-4, IL-13, and IL-17, which play crucial roles in immune responses. By influencing these cytokines, the compound exerts its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs in the literature. Below is a detailed analysis:
Thiophene-Containing Analogs
- 4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): This derivative replaces the tetrahydroisoquinoline-thiophene-ethyl chain with a thieno[2,3-d]pyrimidine scaffold. IR and NMR data confirm the presence of the methoxybenzamide group (C=O at ~1660 cm⁻¹, δ 7.8–8.2 ppm in ¹H-NMR), similar to the target compound .
- N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c): Substituting benzamide with pyrazinecarboxamide introduces additional hydrogen-bonding sites. This modification may alter receptor-binding specificity, as seen in antimicrobial studies where pyrazine derivatives showed enhanced activity against Candida albicans .
Tetrahydroisoquinoline Derivatives
- N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a): This analog features a 3,4-dimethoxyphenyl group and acetamide side chain. NMR data (δ 2.1 ppm for CH₃CO, δ 6.7–7.3 ppm for aromatic protons) highlight distinct electronic environments compared to the target compound’s thiophene and methoxybenzamide groups .
- Ethyl N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}carbamate (23b): The carbamate group introduces hydrolytic instability but enhances solubility. Unlike the target compound, this derivative lacks the ethyl-thiophene bridge, which may reduce steric hindrance in receptor interactions .
Benzamide-Based Compounds
- N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide: A pyridinecarboxamide analog with difluorophenyl and trifluoromethylphenoxy substituents. The fluorine atoms increase metabolic stability and electronegativity, contrasting with the methoxy group’s electron-donating effects in the target compound .
4-Chloro-N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide :
This benzothiazole derivative exhibits a rigid planar structure due to the fused aromatic system. The chloro substituent may enhance halogen bonding, a feature absent in the methoxy-substituted target compound .
Structural and Functional Analysis: Key Data
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis is more complex than simpler benzamides due to the multi-component assembly of the THIQ-thiophene-ethyl chain. This contrasts with thienopyrimidine analogs, which are synthesized via straightforward cyclization .
- Pharmacological Potential: The tetrahydroisoquinoline (THIQ) moiety is associated with central nervous system (CNS) activity, as seen in opioid receptor ligands. However, the thiophene group may introduce off-target interactions with cytochrome P450 enzymes, necessitating further ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
